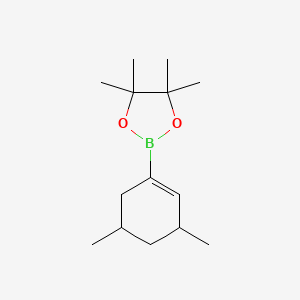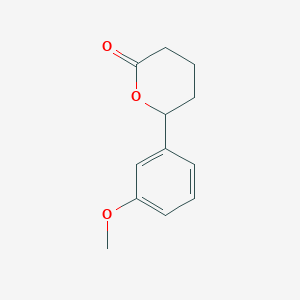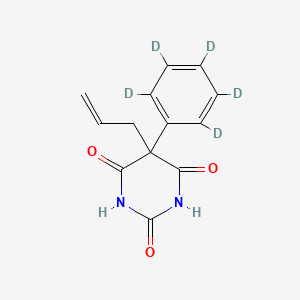
3'-O-Acetyl-5'-Des(hydroxymethyl)-5'-carboxymethyl Decitabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine is a derivative of Decitabine, a well-known nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Métodos De Preparación
The synthesis of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and carboxymethylation. The industrial production methods typically involve the following steps:
Protection of the hydroxyl groups: This step involves the use of protecting groups to prevent unwanted reactions at the hydroxyl sites.
Selective acetylation: The 3’-hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine.
Des(hydroxymethylation): The removal of the hydroxymethyl group is achieved through a series of oxidation and reduction reactions.
Análisis De Reacciones Químicas
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and carboxymethyl groups using reagents such as sodium methoxide or ammonia.
Hydrolysis: The acetyl and carboxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and carboxyl groups.
The major products formed from these reactions include the deprotected hydroxyl and carboxyl derivatives, as well as various substituted analogs.
Aplicaciones Científicas De Investigación
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on DNA methylation and gene expression, making it a valuable tool in epigenetics research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of cancer and other diseases, particularly those involving abnormal DNA methylation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferases, leading to hypomethylation of DNA. This results in the reactivation of silenced genes and the induction of cell differentiation and apoptosis. The molecular targets include DNA methyltransferases and various signaling pathways involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine can be compared with other nucleoside analogs such as:
Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another nucleoside analog with similar applications in cancer therapy.
Cytarabine: A nucleoside analog used in the treatment of acute myeloid leukemia and other hematological malignancies.
The uniqueness of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine lies in its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N4O5 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-2-acetyl-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N4O5/c1-5(16)9-7(19-6(2)17)3-8(20-9)15-4-13-10(12)14-11(15)18/h4,7-9H,3H2,1-2H3,(H2,12,14,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
FKMGRLBBZBCUOO-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)[C@@H]1[C@H](C[C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C |
SMILES canónico |
CC(=O)C1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


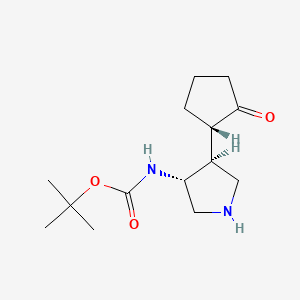
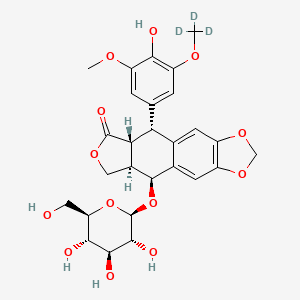
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

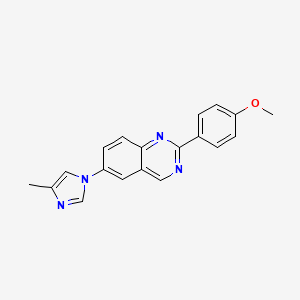
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
